molecular formula C14H26N2O3 B7930468 Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930468
M. Wt: 270.37 g/mol
InChI Key: MQNCGLNIDFGQDD-UHFFFAOYSA-N
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Description

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7) is a pyrrolidine-based carbamate derivative characterized by a cyclopropyl group, a 2-hydroxy-ethyl substituent, and a tert-butyl carbamate protecting group. Its molecular weight is 270.37 g/mol, and it is primarily used in pharmaceutical research, though commercial availability is currently discontinued .

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16(11-4-5-11)12-6-7-15(10-12)8-9-17/h11-12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNCGLNIDFGQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-3-amine

The pyrrolidine scaffold is typically constructed via Ring-Closing Metathesis (RCM) or cyclization of γ-amino alcohols . For example, γ-amino alcohols derived from aspartic acid or glutamic acid can undergo intramolecular cyclization under acidic conditions to form the pyrrolidine ring. Subsequent N-alkylation with 2-bromoethanol or ethylene oxide introduces the hydroxyethyl group:

Pyrrolidin-3-amine+CH2CH2ONaH, DMF1-(2-Hydroxyethyl)pyrrolidin-3-amine\text{Pyrrolidin-3-amine} + \text{CH}2\text{CH}2\text{O} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Hydroxyethyl)pyrrolidin-3-amine}

Yields for this step range from 60–75%, with side products arising from over-alkylation or epoxide ring-opening by water.

Introduction of the Cyclopropyl Group

Cyclopropanation Strategies

The cyclopropyl moiety is introduced via Simmons–Smith cyclopropanation or transition-metal-catalyzed cross-couplings . A common approach involves reacting a vinyl-pyrrolidine precursor with diiodomethane and a zinc-copper couple:

Vinyl-pyrrolidine+CH2I2Zn(Cu)Cyclopropyl-pyrrolidine\text{Vinyl-pyrrolidine} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropyl-pyrrolidine}

Alternatively, alkene cyclopropanation using ethyl diazoacetate and a rhodium catalyst (e.g., Rh₂(OAc)₄) achieves enantioselective formation of the cyclopropane ring.

Boc Protection of the Amine

Carbamate Formation

The Boc group is introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP:

Cyclopropyl-pyrrolidin-3-amine+Boc2OEt3N, THFCyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester\text{Cyclopropyl-pyrrolidin-3-amine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester}

Reaction conditions are typically mild (0–25°C, 2–6 hours), with yields exceeding 85%. Excess Boc₂O (1.2–1.5 equiv) ensures complete conversion.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent : THF and DCM are preferred for Boc protection due to their inertness and ability to dissolve both reactants. Polar aprotic solvents like DMF may accelerate side reactions.

  • Temperature : Lower temperatures (0–5°C) minimize epimerization of the pyrrolidine ring but prolong reaction times.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Enhances the nucleophilicity of the amine, reducing reaction time by 30–40%.

  • Molecular sieves : Absorb moisture to prevent Boc₂O hydrolysis.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the Boc tert-butyl singlet at δ 1.44 ppm and the cyclopropyl methine protons as a multiplet at δ 1.2–1.5 ppm.

  • LCMS : Expected [M+H]⁺ ion at m/z 299.2 (C₁₅H₂₆N₂O₃).

Purity Assessment

Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Retention times vary between 8.2–8.7 minutes depending on the method.

Challenges and Troubleshooting

Epimerization During Alkylation

The hydroxyethyl group’s introduction risks racemization at the pyrrolidine’s 3-position. Using bulky bases (e.g., DIPEA) and low temperatures (−20°C) mitigates this issue.

Boc Deprotection Side Reactions

Premature deprotection under acidic conditions can occur if residual TFA is present. Neutralization with ammonia/methanol after SCX cartridge purification prevents this.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Di-tert-butyl dicarbonate : Sourced in bulk quantities reduces costs by 20–30%.

  • Recycling solvents : THF and DCM are distilled and reused in subsequent batches.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable rapid Boc protection with residence times <10 minutes and improved heat dissipation.

Enzymatic Protection

Lipases (e.g., Candida antarctica) catalyze Boc group installation under aqueous conditions, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated or functionalized derivatives.

Scientific Research Applications

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds, while the cyclopropyl and pyrrolidine rings provide steric and electronic interactions that influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Carbamates

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features Biological Activity (if known) Status
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester R1: Cyclopropyl, R2: 2-hydroxy-ethyl 270.37 Hydrophilic due to -OH group; tert-Boc protection enhances stability Not explicitly reported Discontinued
[1-(6-Bromo-2-cyclopropyl-quinazolin-4-yl)-pyrrolidin-3-yl]-(2-methoxy-phenyl)-carbamic acid tert-butyl ester R1: Quinazolin-4-yl, R2: 2-methoxy-phenyl 506.35 Bromo-quinazoline backbone; lipophilic substituents Neurotensin receptor 1 agonist Research-stage
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester R1: Cyclopropyl, R2: 2-chloro-acetyl 302.80 Chloro-acetyl group enhances electrophilicity; higher molecular weight Intermediate in API synthesis Available
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester R1: Isopropyl, R2: 2-chloro-acetyl 303.82 Chiral center (S-configuration); isopropyl group increases steric hindrance Not reported Discontinued
n-(2-(Pyrrolidin-3-yl)ethyl)acetamide R1: Acetamide, R2: H 156.23 Simplified structure; lacks carbamate group Unknown Discontinued

Key Observations:

Substituent Effects :

  • The 2-hydroxy-ethyl group in the target compound enhances hydrophilicity compared to chloro-acetyl or methoxy-phenyl analogs, which may improve solubility but reduce membrane permeability .
  • Cyclopropyl groups are common in analogs (e.g., entries 1 and 3), offering steric bulk and metabolic stability, whereas isopropyl groups (entry 4) provide similar bulk but different spatial arrangements .

Synthetic Routes :

  • The synthesis of these compounds often employs tert-butyl carbamate (Boc) protection, as seen in ’s quinazoline derivative, to stabilize reactive amines during multi-step syntheses .

Commercial Status :

  • Discontinuation of the target compound and others (e.g., entry 5) may reflect challenges in scalability, stability, or shifts in research focus .

Biological Activity

Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic compound that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a cyclopropyl group and a pyrrolidine moiety, suggests interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO3, with a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl ester functional group, enhancing its solubility and reactivity in biological systems.

Property Value
Molecular FormulaC10H19NO3
Molecular Weight226.32 g/mol
Functional GroupsCarbamate, Tert-butyl Ester
SolubilityHigh (due to tert-butyl group)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring engages in hydrophobic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as inhibition or activation of specific pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Histone Deacetylase (HDAC) Inhibition : Compounds with similar structural features have been shown to inhibit HDACs, which are involved in gene regulation and are implicated in cancer and neurodegenerative diseases. This suggests that the compound may have potential as an anti-cancer agent by modulating gene expression.
  • Neuroprotective Effects : The interaction profiles indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Inhibition of Protein-Tyrosine Phosphatase β : A related compound was identified as a competitive inhibitor of protein-tyrosine phosphatase β, demonstrating its potential role in cancer therapy by affecting signaling pathways involved in cell proliferation .
  • Anticancer Activity : A study on piperidine derivatives showed that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines. This highlights the importance of structural diversity in developing effective anticancer agents .
  • Structure-Activity Relationship (SAR) Studies : Investigations into SAR have revealed that modifications at specific positions on the pyrrolidine ring can significantly affect biological activity, emphasizing the need for targeted synthesis in drug development .

Q & A

Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) protecting group in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine. For pyrrolidine derivatives, the reaction is carried out under anhydrous conditions at elevated temperatures (e.g., 90°C) in solvents like THF or DMF. Purification involves silica gel chromatography (gradient elution with petroleum ether/ethyl acetate) followed by prep-HPLC to isolate enantiomerically pure products .

Q. How can researchers optimize purification of this compound using chromatographic techniques?

Silica gel chromatography with a gradient solvent system (e.g., PE/EA from 20:1 to 5:1) is effective for initial purification. For higher purity, prep-HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Monitoring fractions via TLC and NMR ensures structural integrity .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl, hydroxyethyl groups) and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine protons show characteristic splitting .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+Na]⁺ peaks).
  • IR spectroscopy : To detect carbamate C=O stretches (~1680–1720 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound during storage?

The compound is typically stored at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions, while limited solubility in water necessitates careful solvent selection for biological assays .

Q. How can researchers address low yields in the cyclopropanation step?

Optimize reaction conditions by:

  • Using cyclopropane boronic acid pinacol esters under Suzuki-Miyaura coupling conditions.
  • Adjusting catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance cross-coupling efficiency .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of the pyrrolidine moiety?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts can control stereochemistry. For example, (R)- or (S)-configured pyrrolidines are synthesized via enantioselective reduction of ketone intermediates .

Q. How can molecular dynamics (MD) simulations predict binding interactions of this compound with biological targets?

MD simulations (e.g., 100 ns trajectories) analyze ligand-protein stability (RMSD < 2 Å), binding energy (MM-PBSA), and key interactions (hydrogen bonds, hydrophobic contacts). For instance, docking studies with Mpro protease reveal interactions with catalytic dyad residues (Cys145, His41) .

Q. What are the challenges in synthesizing spirocyclic or bicyclic derivatives of this compound?

Spirocyclic systems (e.g., octahydro-pyrrolo[3,4-b]pyridine) require ring-closing metathesis or intramolecular cyclization. Use of Grubbs catalyst (5–10 mol%) in dichloromethane at 40°C yields bicyclic intermediates, which are Boc-protected post-cyclization .

Q. How can ADME properties be computationally predicted for this compound?

Tools like SwissADME predict:

  • Lipophilicity : LogP values (~2.5–3.5) using XLogP3.
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 substrate likelihood).
  • Blood-brain barrier permeability : PSA < 90 Ų suggests moderate CNS penetration .

Q. What analytical techniques resolve contradictions in NMR data for diastereomeric mixtures?

Advanced methods include:

  • Chiral HPLC : Using Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients.
  • NOESY NMR : To differentiate axial vs. equatorial substituents in pyrrolidine rings.
  • VCD spectroscopy : For absolute configuration determination .

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